molecular formula C21H19FN8O B2804489 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone CAS No. 1797697-35-8

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone

Cat. No.: B2804489
CAS No.: 1797697-35-8
M. Wt: 418.436
InChI Key: VYPGJFIEPCLXTJ-UHFFFAOYSA-N
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Description

The compound "(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone" is a synthetic small molecule featuring a piperazine core substituted with a pyridazine-triazole moiety and linked via a methanone bridge to a fluorophenyl-pyrrole group. The 1,2,4-triazole and pyridazine rings may enhance binding affinity through hydrogen bonding and π-π interactions, while the 4-fluorophenyl group likely improves metabolic stability .

Properties

IUPAC Name

[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN8O/c22-17-3-1-15(2-4-17)16-11-18(24-12-16)21(31)29-9-7-28(8-10-29)19-5-6-20(27-26-19)30-14-23-13-25-30/h1-6,11-14,24H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPGJFIEPCLXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC(=CN4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological profiles, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

The compound features a triazole moiety, which is known for its diverse biological activities. The triazole ring is linked to a pyridazine and a piperazine , along with a pyrrole structure substituted with a fluorophenyl group. This unique combination of heterocycles suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing triazole and pyridazine rings. For instance, derivatives of triazoles have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of bulky hydrophobic groups in these compounds often correlates with enhanced potency against microbial pathogens .

CompoundTarget PathogenMIC (μg/mL)
Triazole Derivative AE. coli6.25
Triazole Derivative BS. aureus0.125

Antifungal Activity

The compound's structural features suggest potential antifungal activity as well. Triazole derivatives have been reported to exhibit varying degrees of efficacy against fungi such as Candida albicans and Aspergillus niger. For example, some triazoles have shown MIC values as low as 12.5 μg/mL against these pathogens .

Anticancer Activity

Compounds with triazole and piperazine moieties have also been investigated for their anticancer properties. Studies indicate that modifications in the substituents on the triazole ring can significantly alter the compound's efficacy against cancer cell lines by affecting their interaction with enzymes involved in cancer progression .

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds indicates that:

  • Substituent Positioning : The position of substituents on the triazole and piperazine rings can dramatically influence biological activity.
  • Hydrophobicity : Increased hydrophobic character often leads to enhanced membrane permeability and bioactivity.
  • Electron-Withdrawing Groups : Incorporation of electron-withdrawing groups such as fluorine enhances the interaction with biological targets, potentially increasing potency .

Case Studies

  • Study on Triazole-Pyridazine Derivatives : A study evaluated various derivatives of triazole-pyridazine hybrids for their antibacterial properties. The most potent compound exhibited an MIC value of 3.1 μM against PI3Kδ, suggesting significant potential for treating infections caused by resistant strains .
  • Antifungal Activity Assessment : Another investigation assessed the antifungal activity of triazole derivatives against Candida species, revealing that certain modifications led to MIC values below 10 μg/mL, indicating strong antifungal potential .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to this one exhibit potent anticancer properties. For example:

  • A related compound demonstrated high cytotoxicity against the BT-474 breast cancer cell line with an IC50 value of 0.99 μM, attributed to apoptosis induction and cell cycle arrest at specific phases.

Antimicrobial Properties

Pyridazine derivatives have shown significant antimicrobial activity. Studies suggest:

  • Certain derivatives can effectively inhibit bacterial growth, indicating that the triazole and pyridazine components contribute to these effects.

Study 1: Cytotoxicity in Cancer Cells

A study investigated the cytotoxic effects of a related compound on various cancer cell lines using MTT assays. The results indicated significant apoptosis induction in BT-474 cells, with flow cytometry revealing increased sub-G1 populations indicative of cell death.

Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of pyridazine derivatives against a panel of bacterial strains. Findings suggested that specific substitutions on the pyridazine ring enhanced antibacterial activity, providing insights into structure-activity relationships .

Biological ActivityIC50 Value (μM)Cell Line/OrganismMechanism
Cytotoxicity0.99BT-474Apoptosis induction
Antibacterial ActivityVariesVarious bacteriaErgosterol inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Cores

Piperazine derivatives are widely explored in drug discovery due to their conformational flexibility and ability to modulate receptor interactions. Key analogues include:

Compound Name / ID Core Structure Key Substituents Potential Bioactivity
Target Compound Piperazine Pyridazine-triazole, 4-fluorophenyl-pyrrole Hypothesized CNS activity
Compound 21 () Piperazine Thiophen-2-yl, 4-(trifluoromethyl)phenyl Not specified (structural focus)
Compound 5 () Piperazine Pyrazole, 4-(trifluoromethyl)phenyl Not specified (structural focus)
Arylpiperazine () Piperazine 4-Methoxyphenyl, 1,2,4-triazolone Likely CNS or receptor modulation

Key Observations :

  • Pyridazine vs.
  • Fluorophenyl vs. Trifluoromethylphenyl : The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, whereas the trifluoromethyl group in Compound 21 is more strongly electron-withdrawing, which could influence metabolic stability and solubility .
  • Triazole vs.
Functional Group Impact on Pharmacokinetics
  • Fluorophenyl-Pyrrole : This moiety in the target compound may enhance blood-brain barrier penetration compared to the thiophene or pyrazole groups in analogues, due to increased lipophilicity and reduced polarity .

Research Findings and Hypotheses

Bioactivity Predictions
  • Enzyme Inhibition : The triazole and pyridazine groups may inhibit kinases or phosphodiesterases, as seen in other heterocyclic compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone?

  • Methodology : The synthesis typically involves multi-step reactions:

  • Step 1 : Coupling of pyridazine derivatives with triazole moieties via nucleophilic substitution (e.g., using 1,2,4-triazole under reflux conditions in DMF) .
  • Step 2 : Piperazine ring introduction via Buchwald-Hartwig amination or SNAr reactions, often requiring palladium catalysts .
  • Step 3 : Final acylation with fluorophenyl-pyrrole carbonyl chloride, purified via column chromatography (silica gel, ethyl acetate/hexane) .
    • Critical Metrics : Yields range from 45–70%, with purity verified by HPLC (>95%) .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

  • Key Techniques :

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry of triazole-pyridazine linkage and piperazine connectivity (e.g., δ 8.2–8.5 ppm for pyridazine protons) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 492.18 [M+H]+^+) .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the fluorophenyl-pyrrole moiety .

Q. How is preliminary biological activity screening conducted for this compound?

  • Assays :

  • In vitro binding assays : Target-specific assays (e.g., kinase inhibition) using fluorescence polarization or SPR to measure IC50_{50} values .
  • Cellular viability tests : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity .
    • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-treated cells .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when scaling up production?

  • Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance triazole-pyridazine coupling efficiency .
  • Catalyst Tuning : Palladium/ligand systems (e.g., XPhos Pd G3) improve piperazine ring formation yields by 15–20% .
  • Purification : Gradient flash chromatography reduces byproduct contamination .
    • Case Study : A 2023 study achieved 82% yield by replacing THF with DMF in Step 1 .

Q. How should contradictory results in biological activity assays be resolved?

  • Troubleshooting Framework :

  • Assay Replication : Confirm activity across 3+ independent experiments to rule out technical variability .
  • Impurity Analysis : Use LC-MS to detect trace intermediates (e.g., unreacted pyridazine) that may skew results .
  • Target Validation : CRISPR knockouts or siRNA silencing of putative targets (e.g., kinase X) confirm mechanism .
    • Example : A 2024 study attributed false-positive cytotoxicity to residual palladium catalysts, resolved via EDTA washing .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Approaches :

  • Molecular Docking : AutoDock Vina or Glide models binding to kinase ATP pockets (e.g., ΔG = -9.2 kcal/mol) .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of triazole-pyridazine interactions in solvent .
  • QSAR Modeling : Predicts ADMET properties (e.g., logP = 2.1, PSA = 85 Ų) using MOE or Schrödinger .
    • Validation : Correlate docking scores with experimental IC50_{50} values (R2^2 > 0.75) .

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